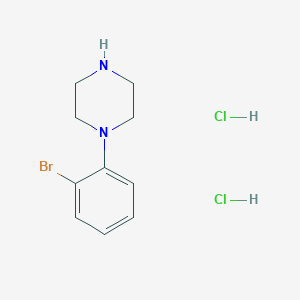

1-(2-溴苯基)哌嗪;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

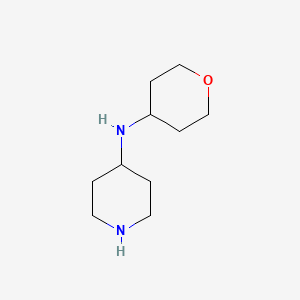

1-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

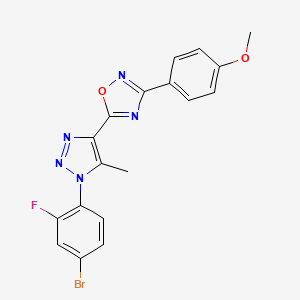

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of 2-substituted chiral piperazines, for instance, can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular weight of 1-(2-Bromophenyl)piperazine is 241.13 g/mol . The compound consists of a piperazine ring attached to a bromophenyl group .Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Bromophenyl)piperazine, can undergo various chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.科学研究应用

Pharmaceutical Applications

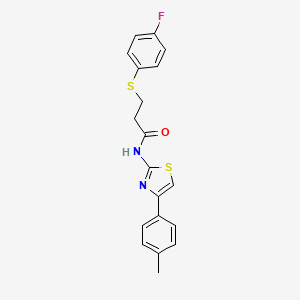

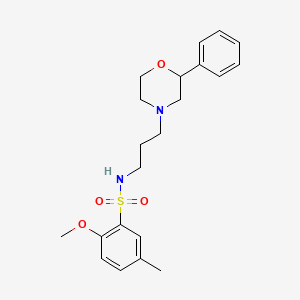

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The nitrogen atom sites in piperazines serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Kinase Inhibitors

Piperazine-containing drugs have been used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes called kinases, which play a role in cell growth and survival. These inhibitors can be used to treat diseases such as cancer.

Receptor Modulators

Piperazine derivatives have been used as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body, which can help to treat a variety of conditions, from depression to autoimmune diseases.

Synthetic Methodologies

Piperazine-based synthons are used in synthetic methodologies due to their chemical reactivity, which facilitates their insertion into molecules . This makes them valuable in the creation of new compounds for research and development.

Physicochemical Property Optimization

The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can improve the effectiveness and safety profile of a drug.

Scaffold for Pharmacophoric Groups

Piperazine is used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . This can enhance the drug’s ability to bind to its target, increasing its effectiveness.

安全和危害

作用机制

Target of Action

Piperazine derivatives often target neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. They can act as agonists or antagonists of various neurotransmitter receptors .

Mode of Action

The mode of action can vary widely depending on the specific piperazine derivative. Some may block the reuptake of neurotransmitters, while others may mimic the action of neurotransmitters .

Biochemical Pathways

Piperazine derivatives can affect multiple biochemical pathways related to neurotransmission, including the synthesis, release, and degradation of various neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives can vary widely depending on the specific compound and its chemical properties .

Result of Action

The molecular and cellular effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

属性

IUPAC Name |

1-(2-bromophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZDOPYMPROLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)piperazine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)

![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)